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Compound of Interest

Compound Name: YM-230888

Cat. No.: B15620582

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-230888 is a potent and selective non-competitive antagonist of the metabotropic glutamate
receptor 1 (mGIuR1). Its ability to modulate glutamatergic neurotransmission has positioned it
as a significant tool in neuroscience research and a potential therapeutic agent for various
neurological and psychiatric disorders, particularly in the domain of chronic pain. This
document provides a comprehensive overview of the chemical, physical, and pharmacological
properties of YM-230888, including its mechanism of action, signaling pathways, and a
summary of key in vivo studies. Detailed experimental protocols for seminal studies are
provided to facilitate reproducibility and further investigation.

Chemical and Physical Properties

YM-230888, with the CAS number 446257-23-4, is a thieno[2,3-d]pyrimidine derivative. Its
fundamental properties are summarized in the table below.
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Property Value

CAS Number 446257-23-4

Molecular Formula C19H28N4OS

Molecular Weight 360.52 g/mol
4-(cycloheptylamino)-N-[(2R)-tetrahydrofuran-2-

UPAC Name yIr(n:thyl]thri)e)r/m[z,3-3]pyfi(mid)ine-G-c);rboxamide

Appearance White to off-white solid

Solubility Soluble in DMSO and ethanol

Purity Typically >98%

Pharmacological Properties

YM-230888 functions as a selective antagonist of the mGIuR1 receptor, a G-protein coupled
receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the
central nervous system.

Mechanism of Action

YM-230888 acts as a negative allosteric modulator of the mGIuR1 receptor. It binds to a site on
the receptor distinct from the glutamate binding site, inducing a conformational change that
prevents receptor activation even in the presence of the endogenous agonist, glutamate. This
allosteric inhibition allows for a more nuanced modulation of receptor activity compared to
competitive antagonists that directly block the agonist binding site.

Potency and Selectivity

In vitro studies have demonstrated the high potency and selectivity of YM-230888 for the
MGIuR1 receptor.
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Parameter Value Species/Cell Line

Ki (Binding Affinity) 13 nM Rat cortical neurons

ICso (Inhibition of Glutamate-
) ) 13 nM Rat cerebellar granule cells
induced IP production)

YM-230888 shows high selectivity for mGIluR1 over other mGIuR subtypes (mGIluR2-8) and
ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors).

Signaling Pathway

As an antagonist of mGIuR1, YM-230888 blocks the canonical Gg/11 signaling pathway. Upon
activation by glutamate, mGIuR1 typically activates phospholipase C (PLC), which then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IPs triggers the release of intracellular calcium (Ca?*) from the
endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting mGIuR1,
YM-230888 prevents these downstream signaling events.
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Caption: YM-230888 inhibits the mGIuR1 signaling pathway.

Preclinical In Vivo Studies
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YM-230888 has demonstrated significant efficacy in various rodent models of pathological pain,
highlighting its potential as an analgesic agent.

Summary of Key Findings

Animal Model Effect of YM-230888

Spinal Nerve Ligation (Chung Model) of Dose-dependent reversal of mechanical
Neuropathic Pain allodynia.

Streptozotocin-Induced Diabetic Neuropathy Attenuation of thermal hyperalgesia.

) Reduction of thermal hyperalgesia and
Carrageenan-Induced Inflammatory Pain ) )
mechanical allodynia.

) ) ) Suppression of both the acute and tonic phases
Formalin-Induced Nociception _
of the formalin response.

Detailed Experimental Protocols

This protocol is adapted from the methodology described in seminal studies investigating the
antinociceptive effects of YM-230888.
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Surgical Procedure

Anesthetize Rat
(e.g., isoflurane)

A4

Make incision to expose
L4-L6 vertebrae

!

Isolate and tightly ligate
L5 and L6 spinal nerves

!

Suture muscle and skin

Post-Operative|Care & Assessment

Allow 7-14 days for
neuropathic pain to develop

!

Measure baseline mechanical
allodynia (von Frey test)

Drug Administailtion & Testing

Administer YM-230888
(e.g., oral gavage)

!

Measure mechanical allodynia
at various time points post-dosing
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 To cite this document: BenchChem. [In-Depth Technical Guide: YM-230888 (CAS Number:
446257-23-4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620582#ym-230888-cas-number-446257-23-4-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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